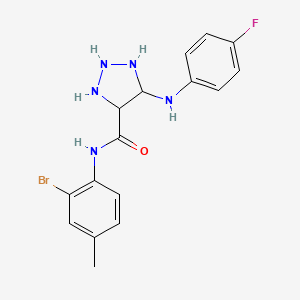
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide, also known as BFTC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a triazolidine derivative that has been shown to have unique properties that make it useful for a variety of research purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
In the realm of organic chemistry, the synthesis of complex molecules like "N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide" often involves multi-step reactions, characterizations by NMR, IR spectroscopy, and elemental analysis. For instance, studies on similar compounds have demonstrated intricate synthetic routes to achieve the desired chemical structures, showcasing the versatility and creativity in organic synthesis. These processes are crucial for developing new compounds with potential applications in various scientific fields, including drug discovery and material science (Kim, Singh, & Shreeve, 2004).
Antimicrobial and Antipathogenic Activities
The pursuit of novel antimicrobial agents is a constant endeavor in pharmaceutical research. Compounds structurally related to "N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide" have been evaluated for their potential as antimicrobial and antipathogenic agents. These studies are vital in the fight against resistant bacterial strains and biofilm-forming pathogens, contributing significantly to our arsenal against infectious diseases (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Research
Cancer research is another critical area where novel compounds are continuously being explored for their potential therapeutic effects. The synthesis and biological evaluation of new molecules, including their in vitro and in vivo anticancer activities, are essential steps in the development of future cancer treatments. Research on compounds with similar structures to "N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide" has led to findings that some derivatives exhibit promising anticancer activities, which could pave the way for new anticancer agents (Rahmouni et al., 2016).
Inhibitors of Gene Expression
In the field of molecular biology, certain compounds are studied for their ability to inhibit specific gene expressions, such as NF-kappaB and AP-1. These transcription factors play significant roles in inflammation, cell proliferation, and survival. Understanding how certain molecules can modulate these pathways is crucial for the development of therapeutic agents targeting various diseases, including cancer and autoimmune disorders (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c1-9-2-7-13(12(17)8-9)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCLEWPLXRHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118389 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


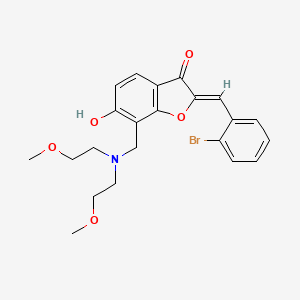


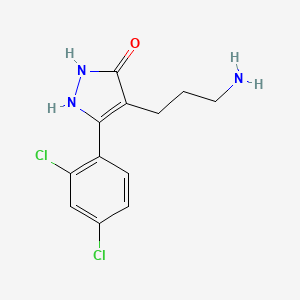
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

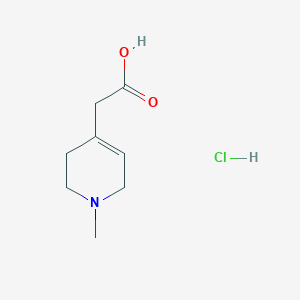
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)
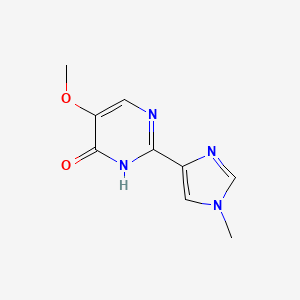
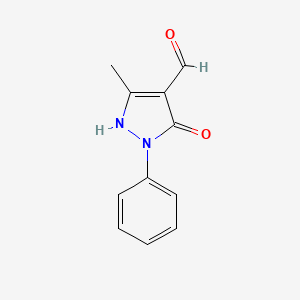

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)